Bienvenue dans la boutique en ligne BenchChem!

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

Positional isomerism Benzoxazole pharmacophore geometry Drug-likeness parameters

This compound features the validated 5,7-dimethylbenzoxazole core linked via a 2-methylphenyl spacer to a 3,5-dimethoxybenzamide terminus—a configuration critical for CETP inhibition (IC₅₀ down to 28 nM in optimized analogs). The 3,5-dimethoxybenzamide terminus avoids nitroaromatic toxicity flags found in the 3-nitrobenzamide analog, reducing false-positive cytotoxicity in cellular assays. High logP (5.73) and moderate TPSA (54.8 Ų) ensure optimal membrane permeability. Procure alongside 4-ethoxybenzamide and 3-nitrobenzamide analogs for controlled mini-SAR assessment. Screening-grade solid, 187 mg in stock, ~1-week lead time. Achiral, fully synthetic.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
Cat. No. B3671135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C25H24N2O4/c1-14-8-16(3)23-22(9-14)27-25(31-23)17-7-6-15(2)21(12-17)26-24(28)18-10-19(29-4)13-20(11-18)30-5/h6-13H,1-5H3,(H,26,28)
InChIKeyLZKQEVOHQGWXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes187 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide: Physicochemical Baseline and Compound-Class Context for Procurement Screening


N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide (ChemDiv ID: 4402-0156) is a fully synthetic, achiral small-molecule benzamide incorporating a 5,7-dimethyl‑1,3‑benzoxazole heterocycle linked via a 2-methylphenyl spacer to a 3,5-dimethoxybenzamide terminus . It belongs to the broader benzoxazole arylamide class, which is extensively represented in patents and medicinal chemistry campaigns targeting cholesterol ester transfer protein (CETP), receptor tyrosine kinases, COX‑2, and cancer metastasis pathways [1][2]. The compound is supplied as a screening-grade solid (187 mg typical stock, ~1‑week ship time) by a global CRO, making it accessible for medium‑throughput biochemical or cellular profiling . Its physicochemical profile—high logP (~5.73), moderate polar surface area (54.8 Ų), single hydrogen‑bond donor, and six acceptors—positions it in drug‑like chemical space favorable for membrane permeability but requiring formulation attention for aqueous assays .

Why N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide Cannot Be Replaced by a Generic Benzoxazole Amide: Structural Determinants That Preclude Simple Interchange


Substituting this compound with an in‑class analog—even a close positional isomer—carries a high risk of altering target engagement, physicochemical behavior, and assay reproducibility. The 5,7‑dimethyl substitution on the benzoxazole core is not a passive decoration: published structure–activity relationship (SAR) studies on 2‑arylbenzoxazole CETP inhibitors demonstrate that substitution at both the 5‑ and 7‑positions is specifically beneficial for biochemical potency, with the most optimized analog (Compound 47) achieving an IC₅₀ of 28 nM [1]. Removing these methyl groups or relocating the benzoxazole attachment point from the 5‑position to the 3‑position of the central phenyl ring (the positional isomer N‑[3‑(5,7‑dimethyl‑1,3‑benzoxazol‑2‑yl)‑2‑methylphenyl]‑3,5‑dimethoxybenzamide) creates a distinct spatial presentation of the benzoxazole pharmacophore that can dramatically shift binding geometry. Furthermore, the 3,5‑dimethoxybenzamide terminus imparts a specific hydrogen‑bond‑acceptor signature (six total HBA) and a calculated logP of 5.73 that differ from the 3‑nitrobenzamide (logP ~4.6 predicted) or 4‑ethoxybenzamide (logP ~5.1 predicted) analogs, altering both passive permeability and off‑target promiscuity profiles . These multidimensional differences mean that even structurally similar compounds from the same screening library cannot be assumed functionally interchangeable without direct comparative data.

Quantitative Evidence Differentiating N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide for Scientific Procurement Decisions


Positional Isomer Differentiation: 5‑ vs. 3‑Substitution on the Central Phenyl Ring Alters Physicochemical and Predicted Binding Profiles

The target compound bears the 5,7‑dimethyl‑1,3‑benzoxazol‑2‑yl group at the 5‑position of the central 2‑methylphenyl ring. Its direct positional isomer—N‑[3‑(5,7‑dimethyl‑1,3‑benzoxazol‑2‑yl)‑2‑methylphenyl]‑3,5‑dimethoxybenzamide—differs only in the attachment point (position 3 vs. position 5). While no published head‑to‑head bioassay data exist for these two isomers, calculated physicochemical descriptors reveal a measurable divergence: the target compound (ChemDiv 4402‑0156) has a computed logP of 5.73, logD (pH 7.4) of 5.73, and a topological polar surface area (TPSA) of 54.76 Ų, with 1 hydrogen‑bond donor and 6 acceptors . The positional isomer is predicted to exhibit a subtly different TPSA and dipole moment due to altered intramolecular hydrogen‑bonding geometry between the amide NH and the benzoxazole nitrogen, which can affect passive membrane permeability and target‑site accessibility. In the context of benzoxazole arylamide SAR, the spatial orientation of the benzoxazole relative to the central phenyl ring is a critical determinant of binding pocket complementarity, as demonstrated by the >350‑fold potency range observed across 2‑arylbenzoxazole CETP inhibitors when varying substitution vectors [1].

Positional isomerism Benzoxazole pharmacophore geometry Drug-likeness parameters

Benzoxazole 5,7‑Dimethyl Substitution: Class‑Level SAR Evidence Supporting Enhanced Target Potency over Unsubstituted or Mono‑Substituted Analogs

The 5,7‑dimethyl substitution pattern on the benzoxazole ring of this compound is directly supported by published SAR from the Merck CETP inhibitor program. Smith et al. (2010) systematically varied benzoxazole substitution and reported that substitution at both the 5‑ and 7‑positions is beneficial for CETP inhibitory activity, with the most potent exemplar (Compound 47) achieving an IC₅₀ of 28 nM in the SPA‑based CETP assay [1]. In contrast, the initial 2‑arylbenzoxazole screening hit (unsubstituted benzoxazole) displayed an IC₅₀ of 10 μM in the WPA assay—representing a >350‑fold potency gain upon introduction of 5,7‑disubstitution and concomitant optimization of the aryl amide [2]. While the target compound has not been tested in this specific CETP assay, it shares the identical 5,7‑dimethyl‑1,3‑benzoxazole core that was found to be a key potency determinant across multiple benzoxazole chemotypes, including VEGFR‑2 kinase inhibitors and COX‑2 selective agents [3].

CETP inhibition Benzoxazole SAR 5,7-disubstitution Lead optimization

3,5‑Dimethoxybenzamide Terminus Differentiation: Hydrogen‑Bond Acceptor Signature and Lipophilicity Distinguish This Compound from 3‑Nitro and 4‑Ethoxy Analogs

Three close analogs sharing the identical 5‑(5,7‑dimethyl‑1,3‑benzoxazol‑2‑yl)‑2‑methylphenyl scaffold but differing only in the terminal benzamide substituent are available from the same supplier: the 3,5‑dimethoxybenzamide (target compound; ChemDiv 4402‑0156), the 4‑ethoxybenzamide (ChemDiv catalog), and the 3‑nitrobenzamide (ChemicalBook listing). Quantitative computed property differences are substantial: the target compound has a logP of 5.73, 6 HBA, and a TPSA of 54.76 Ų . The 4‑ethoxybenzamide analog has a molecular formula of C₂₅H₂₄N₂O₃ (MW 400.48), one fewer oxygen atom and a lower predicted logP (~5.1) and TPSA (~46 Ų) . The 3‑nitrobenzamide analog (C₂₃H₁₉N₃O₄) introduces a strongly electron‑withdrawing nitro group that polarizes the amide bond, alters the electrostatic potential surface, and is predicted to increase aqueous solubility (lower logP) while potentially introducing mutagenicity liability associated with aromatic nitro groups . In biochemical assays, the number and spatial arrangement of hydrogen‑bond acceptors directly influence binding to polar residues in target active sites; the 3,5‑dimethoxy pattern presents two methoxy oxygen atoms in a meta‑disposed geometry that is distinct from the para‑ethoxy single‑acceptor motif.

Amide terminus SAR Hydrogen-bond acceptor count LogP-driven permeability Analog differentiation

Procurement‑Grade Purity, Stock Availability, and Supply Chain Differentiation from Non‑GMP Screening Compound Vendors

The target compound is cataloged and stocked by ChemDiv (Compound ID 4402‑0156), a global CRO with >25 years of screening‑compound supply to pharmaceutical and biotechnology clients . As of the most recent catalog update, 187 mg of solid compound is available with a ship time of approximately 1 week . This contrasts with the positional isomer N‑[3‑(5,7‑dimethyl‑1,3‑benzoxazol‑2‑yl)‑2‑methylphenyl]‑3,5‑dimethoxybenzamide, which is listed on certain excluded vendor sites but lacks verified stock quantity and purity documentation from an established CRO. The ChemDiv catalog entry provides a defined stereochemistry (achiral), exact molecular weight (416.48), InChI Key (LZKQEVOHQGWXLB‑UHFFFAOYSA‑N), and calculated physicochemical parameters (logP, logD, logSw, TPSA, HBA/HBD counts) that enable immediate computational filtering and assay design without additional characterization . For procurement workflows requiring consistent lot‑to‑lot identity, the availability of this exact InChI Key and SMILES string ensures unambiguous compound identification across inventory management systems.

Compound procurement Screening library supply Purity assurance Lead‑time comparison

Absence of Aromatic Nitro Structural Alert: A Differentiator from the 3‑Nitrobenzamide Analog for Cellular Screening Applications

The 3‑nitrobenzamide analog (N‑[5‑(5,7‑dimethyl‑1,3‑benzoxazol‑2‑yl)‑2‑methylphenyl]‑3‑nitrobenzamide) introduces a nitroaromatic moiety, a well‑characterized structural alert associated with mutagenicity (Ames‑positive), cytochrome P450 inhibition, and phototoxicity . The target compound replaces this nitro group with a 3,5‑dimethoxy substitution pattern, eliminating the alert while maintaining a similar molecular framework. In high‑throughput screening (HTS) campaigns, nitroaromatic‑containing compounds are disproportionately flagged as pan‑assay interference compounds (PAINS) or frequent hitters due to redox cycling and non‑specific protein reactivity [1]. Procurement of the 3,5‑dimethoxybenzamide variant reduces the risk of assay interference and downstream de‑risking costs (e.g., Ames testing, counter‑screening), particularly for cell‑based phenotypic screens where nitro‑reductase activity can generate reactive intermediates that confound mechanism‑of‑action interpretation.

Structural alerts Nitroaromatic liability Assay interference Safety pharmacology

Recommended Application Scenarios for N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide Based on Quantitative Differentiation Evidence


CETP‑Focused and Lipid‑Modulating Target Screening Campaigns

This compound is best deployed as a screening‑set member in biochemical CETP inhibition assays (SPA or fluorogenic formats), where the 5,7‑dimethyl‑1,3‑benzoxazole core has been validated in the peer‑reviewed literature as a potency‑enhancing substitution pattern. The Merck CETP program demonstrated that 5,7‑disubstitution on the benzoxazole ring contributed to a >350‑fold potency gain over the unsubstituted hit (IC₅₀ from 10 μM to 28 nM in optimized analogs) [1]. Procuring this compound alongside its 4‑ethoxybenzamide and 3‑nitrobenzamide analogs from the same ChemDiv library enables a mini‑SAR assessment of the terminal amide group while holding the 5,7‑dimethylbenzoxazole core constant. The high logP (5.73) and moderate TPSA (54.76 Ų) are consistent with the physicochemical profile of known CETP inhibitors that access the hydrophobic cholesteryl ester binding pocket.

Kinase Selectivity Profiling Panels Using Benzoxazole Scaffold Collections

Benzoxazole derivatives are established kinase inhibitor scaffolds, with published activity against VEGFR‑2, c‑Kit, RSK2, and Aurora B kinases [1]. This compound can be incorporated into a focused kinase profiling panel where the 5,7‑dimethyl substitution and the 3,5‑dimethoxybenzamide HBA network are hypothesized to contribute to hinge‑region binding via the benzoxazole nitrogen and amide carbonyl. The absence of a nitroaromatic alert (unlike the 3‑nitrobenzamide analog) makes this compound preferable for cellular kinase assays (e.g., phospho‑ERK or phospho‑AKT readouts), as nitro‑containing analogs risk redox interference and false‑positive cytotoxicity [2]. Procurement from ChemDiv with a ~1‑week lead time supports rapid inclusion in iterative kinase selectivity screening cycles.

Cancer Cell‑Line Phenotypic Screening with Reduced Nitroaromatic Interference Risk

The benzoxazole arylamide class has been implicated in cancer metastasis inhibition via KRS–67LR interaction blockade and in antiproliferative activity against MCF‑7, HeLa, and HCT116 cell lines across multiple patent filings and research studies [1]. For phenotypic screening in cancer cell panels, this compound's 3,5‑dimethoxybenzamide terminus avoids the aromatic nitro group present in its closest commercially listed analog (3‑nitrobenzamide), which is a known source of false‑positive cytotoxicity through nitro‑reductase‑mediated generation of reactive intermediates [2]. This differentiation is practically significant: excluding nitroaromatic‑flagged compounds at the procurement stage reduces the downstream triage burden by an estimated ≥5‑fold in typical HTS workflows [2], enabling faster progression of genuine hits to confirmatory dose–response and counter‑screen stages.

Physicochemical Property‑Based Compound Library Design for CNS or Intracellular Target Profiling

With a computed logP of 5.73 and TPSA of 54.76 Ų [1], this compound occupies a physicochemical space consistent with moderate to high membrane permeability and potential blood–brain barrier penetration (typically favored by TPSA < 70 Ų and logP between 3 and 6). In compound library design for intracellular or CNS target screening, the combination of high lipophilicity, six hydrogen‑bond acceptors, and a single hydrogen‑bond donor differentiates this compound from the less lipophilic 4‑ethoxybenzamide analog (predicted logP ~5.1, 5 HBA) . Procurement of both analogs from the same vendor enables controlled assessment of logP‑dependent cellular permeability and target engagement, using the 3,5‑dimethoxy compound as the higher‑logP, higher‑HBA reference point in the series.

Quote Request

Request a Quote for N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.